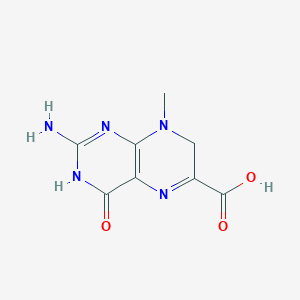![molecular formula C9H8O4 B14491975 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 65371-44-0](/img/structure/B14491975.png)
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is a chemical compound with the molecular formula C9H12O4 It is known for its unique spirocyclic structure, which includes two lactone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One efficient approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This method is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a slightly different structure and properties.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another related compound with additional benzyl groups.
Uniqueness
3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of dimethylidene groups
Properties
CAS No. |
65371-44-0 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3,8-dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H8O4/c1-5-3-9(7(10)12-5)4-6(2)13-8(9)11/h1-4H2 |
InChI Key |
DOJFLJFLJASDKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CC(=C)OC2=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



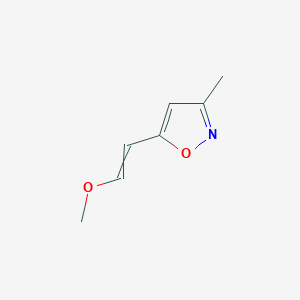
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

phenylsilane](/img/structure/B14491923.png)
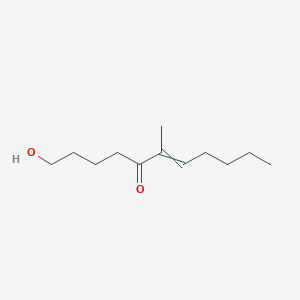
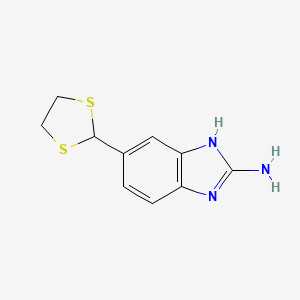

![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
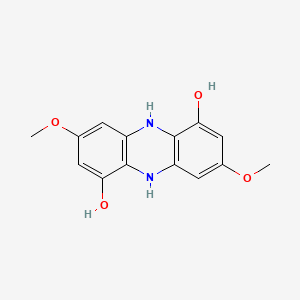
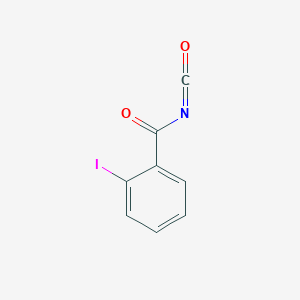
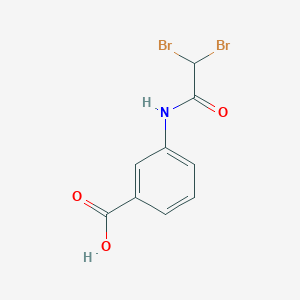
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
